2-(2,2-Difluoroethyl)-5-fluoropyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluoroethyl)-5-fluoropyridin-4-amine is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it valuable in medicinal chemistry, agrochemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using hypervalent iodine reagents . This method allows for the selective incorporation of the difluoroethyl group into the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethyl)-5-fluoropyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Electrophilic Reagents:
Reducing Agents: Lithium aluminum hydride and borane-dimethyl sulfide complex are used for reduction reactions.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated derivatives, while coupling reactions can produce complex organic molecules with multiple functional groups.
Scientific Research Applications
2-(2,2-Difluoroethyl)-5-fluoropyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: The compound is used in the design of pharmaceuticals due to its ability to modulate lipophilicity and metabolic stability.
Agrochemistry: It is employed in the development of agrochemicals with enhanced efficacy and stability.
Materials Science: The unique properties of fluorinated compounds make them valuable in the creation of advanced materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethyl)-5-fluoropyridin-4-amine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds, increasing its affinity for specific targets . This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethyl)-5-fluoropyridin-4-amine: Similar in structure but with an additional fluorine atom, leading to different physicochemical properties.
2-(2,2-Difluoroethyl)-1,3-dicarbonyl Compounds: These compounds share the difluoroethyl group but have different core structures, resulting in varied applications and reactivity.
Uniqueness
2-(2,2-Difluoroethyl)-5-fluoropyridin-4-amine is unique due to its specific combination of fluorine atoms and pyridine ring, which imparts distinct properties such as enhanced metabolic stability and lipophilicity modulation. These characteristics make it particularly valuable in medicinal chemistry and other fields where precise control over molecular interactions is crucial .
Properties
Molecular Formula |
C7H7F3N2 |
---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
2-(2,2-difluoroethyl)-5-fluoropyridin-4-amine |
InChI |
InChI=1S/C7H7F3N2/c8-5-3-12-4(1-6(5)11)2-7(9)10/h1,3,7H,2H2,(H2,11,12) |
InChI Key |
DDMPOPLNDANDFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1N)F)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.